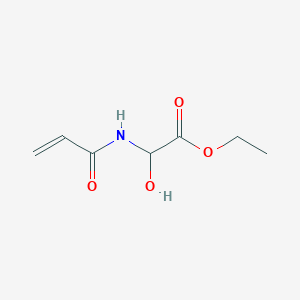
Ethyl (acryloylamino)(hydroxy)acetate
Cat. No. B8671107
Key on ui cas rn:
89995-70-0
M. Wt: 173.17 g/mol
InChI Key: UDGCJHOTVDOFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04760168
Procedure details


Ethyl glyoxylate hemiacetal obtained from Example A in the amount of 29.5 parts (0.2 mole) is employed along with 14.3 parts (0.2 mole) of acrylamide following the procedure of Example I. The reaction is run at 70°-85° C. for 2.5 hours. Analysis of the product by 13C NMR shows a 90% conversion with a 90% selectivity to ethyl acrylamidoglycolate ethyl ether are also found.

[Compound]
Name
29.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
ethyl acrylamidoglycolate ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
CCOC(O)C(OCC)=O.C(N)(=O)C=C.C([O:18][CH:19]([NH:25][C:26](=[O:29])[CH:27]=[CH2:28])[C:20]([O:22][CH2:23][CH3:24])=[O:21])C>>[C:26]([NH:25][CH:19]([OH:18])[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=[O:29])[CH:27]=[CH2:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(C(=O)OCC)O
|
Step Two
[Compound]
|
Name
|
29.5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Four
|
Name
|
ethyl acrylamidoglycolate ethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)NC(C=C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
